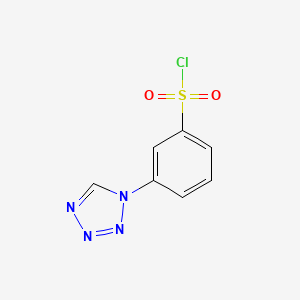

3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride

Description

3-(1H-1,2,3,4-Tetrazol-1-yl)benzene-1-sulfonyl chloride (CAS: 476362-71-7) is a sulfonyl chloride derivative featuring a benzene ring substituted at the 3-position with a tetrazole moiety. Its molecular formula is C₇H₅ClN₄O₂S (molecular weight: 252.67 g/mol), and its SMILES notation is C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=NNN=N2 . The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, confers unique electronic and steric properties, making this compound valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-(tetrazol-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O2S/c8-15(13,14)7-3-1-2-6(4-7)12-5-9-10-11-12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKSERGXGNTVFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655672 | |

| Record name | 3-(1H-Tetrazol-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094713-89-9 | |

| Record name | 3-(1H-Tetrazol-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(1H-1,2,3,4-tetrazol-1-yl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-(1H-1,2,3,4-tetrazol-1-yl)benzenesulfonic acid+thionyl chloride→3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, acetonitrile

Catalysts: Base catalysts such as triethylamine

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted products can be formed, such as sulfonamides, sulfonate esters, and sulfonate thiols.

Hydrolysis Product: 3-(1H-1,2,3,4-tetrazol-1-yl)benzenesulfonic acid

Scientific Research Applications

3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The tetrazole ring can also participate in interactions with biological targets, although specific pathways and molecular targets may vary depending on the application.

Comparison with Similar Compounds

Positional Isomers: 4-(1H-1,2,3,4-Tetrazol-1-yl)benzene-1-sulfonyl Chloride

The 4-isomer (CAS: Not explicitly provided) shares the same molecular formula but differs in the substitution pattern, with the tetrazole group at the benzene ring’s 4-position. Key differences include:

- Collision Cross-Section (CCS) : Predicted CCS values for the 4-isomer vary with adducts, e.g., [M+H]+: 148.6 Ų vs. [M+Na]+: 162.4 Ų, suggesting distinct conformational flexibility compared to the 3-isomer .

- Reactivity : Positional isomerism may influence nucleophilic substitution rates at the sulfonyl chloride group due to electronic effects from the tetrazole’s orientation.

Substituted Tetrazole Derivatives: 3-(1-Methyl-1H-Tetrazol-5-yl)benzene-1-sulfonyl Chloride

This derivative (CAS: 1099660-66-8) introduces a methyl group at the tetrazole’s 1-position. The methyl substitution likely:

- Alters Reactivity : The electron-donating methyl group may decrease electrophilicity at the sulfonyl chloride, slowing reactions with nucleophiles.

Heterocycle Variants: 3-(1H-1,2,3-Triazol-1-yl)benzene-1-sulfonyl Chloride

Replacing the tetrazole with a triazole (CAS: 1532190-93-4, C₈H₆ClN₃O₂S ) reduces nitrogen content, altering:

Sulfonyl Chlorides with Non-Heterocyclic Substituents

- 3-(Ethanesulfonyl)benzene-1-sulfonyl Chloride (CAS: 861080-52-6): This compound lacks a heterocycle, featuring an ethanesulfonyl group instead. The absence of a nitrogen-rich substituent simplifies its electronic profile but limits applications in coordination chemistry .

Biological Activity

3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound has the molecular formula and a molecular weight of approximately 244.66 g/mol. Its structure includes a benzene ring substituted with a tetrazole group and a sulfonyl chloride functional group, which enhances its reactivity and potential as a pharmacophore in drug design .

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings often exhibit antimicrobial properties. The mechanism typically involves interaction with specific enzymes or bacterial receptors, potentially inhibiting their activity. For instance, related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Effects

The sulfonamide moiety present in the compound contributes to its anti-inflammatory activity. Studies have suggested that such compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses. This property is particularly relevant for treating conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Compounds similar to this compound have demonstrated anticancer properties in various studies. The tetrazole ring is known for its ability to mimic carboxylic acids, enhancing binding affinity to biological targets such as enzymes involved in cancer cell proliferation. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide | C7H8N4O2S | Different position of the tetrazole ring |

| 3-Methyl-(1H-tetrazol-5-yl)benzene sulfonamide | C8H10N4O2S | Enhanced lipophilicity may improve bioavailability |

| Benzene sulfonamide derivatives | Varies | Diverse biological activities depending on substitutions |

The presence of electron-withdrawing groups (like chlorine) on the aromatic ring has been correlated with increased potency against various biological targets .

Case Studies

Several studies highlight the biological significance of tetrazole-containing compounds:

- Antimicrobial Activity : A study demonstrated that derivatives of 3-(1H-tetrazol-1-yl)benzene sulfonamide exhibited significant antibacterial activity against resistant strains of bacteria through inhibition of bacterial growth mechanisms.

- Anti-cancer Research : Research involving molecular dynamics simulations indicated that certain tetrazole derivatives could effectively bind to Bcl-2 proteins, leading to enhanced apoptosis in cancer cells. These findings suggest potential therapeutic applications in oncology .

- Inflammation Modulation : In vitro studies showed that sulfonamide derivatives could reduce inflammation markers in macrophages, indicating their potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride, and what factors influence reaction yields?

- Methodology : Synthesis typically involves introducing the tetrazole moiety via cycloaddition reactions (e.g., sodium azide with nitriles) followed by sulfonation or direct functionalization of pre-synthesized benzene sulfonyl chloride derivatives. For example, analogous compounds like 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride are synthesized using benzene sulfonyl chloride and isocyanates in inert solvents like dichloromethane . Key factors include reaction temperature (0–5°C to suppress side reactions), solvent polarity (to stabilize intermediates), and stoichiometric control of azide reagents to avoid over- or under-functionalization. Purification via recrystallization or chromatography is critical for high yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodology :

- IR Spectroscopy : The sulfonyl chloride group (SO₂Cl) exhibits strong absorption near 1199 cm⁻¹, while the tetrazole C=N stretch appears around 1610 cm⁻¹ .

- ¹H NMR : Aromatic protons resonate between δ 7.5–8.3 ppm (split into multiplets due to substituent effects), and the tetrazole proton appears as a singlet near δ 9.5–10.0 ppm .

- X-ray Crystallography : Programs like SHELXL (via SHELX suite) are widely used for structural determination, particularly to resolve steric effects from the bulky tetrazole group .

Q. How does the reactivity of the sulfonyl chloride group in this compound compare to other aryl sulfonyl chlorides?

- Methodology : The electron-withdrawing tetrazole group increases the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution (e.g., with amines or alcohols). Comparative studies with 3-(trifluoromethyl)benzenesulfonyl chloride show that steric hindrance from the tetrazole may reduce reactivity in bulky nucleophiles . Kinetic assays under controlled pH (e.g., in DMSO/water mixtures) can quantify relative reaction rates .

Advanced Research Questions

Q. What strategies can be employed to mitigate hydrolysis of the sulfonyl chloride group during synthetic applications?

- Methodology :

- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to prevent water exposure.

- Add molecular sieves or desiccants to reaction mixtures.

- Employ low temperatures (0–5°C) for reactions requiring prolonged durations.

- Replace traditional sulfonyl chlorides with stabilized derivatives (e.g., sulfonic anhydrides) in aqueous-compatible conditions .

Q. How does the tetrazole moiety influence the electronic properties and regioselectivity in subsequent substitution reactions?

- Methodology :

- Computational Analysis : Density Functional Theory (DFT) calculations reveal that the tetrazole’s electron-deficient nature directs electrophilic attacks to the para position of the benzene ring.

- Experimental Validation : Competitive reactions with bromine or nitration agents (e.g., HNO₃/H₂SO₄) show preferential substitution at the para position (≥80% yield) compared to meta (<10%) .

Q. In crystallographic studies, what challenges arise in determining the structure of this compound, and how can they be addressed using modern software tools?

- Challenges :

- Disorder in the tetrazole ring due to rotational flexibility.

- Weak diffraction from light atoms (e.g., chlorine).

- Solutions :

- Use high-resolution synchrotron data (>0.8 Å) for better electron density maps.

- Apply SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered regions .

- Refine hydrogen positions using Hirshfeld atom refinement for accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.